tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate
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Overview
Description
tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a piperidine ring, and a methoxybenzene sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl group and the methoxybenzene sulfonyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter existing ones.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce a secondary amine.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor for certain enzymes.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate
- 4-(2-methoxybenzene-1-sulfonyl)piperidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
1010090-00-2 |
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Molecular Formula |
C17H26N2O5S |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
tert-butyl (3S)-3-[(2-methoxyphenyl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O5S/c1-17(2,3)24-16(20)19-11-7-8-13(12-19)18-25(21,22)15-10-6-5-9-14(15)23-4/h5-6,9-10,13,18H,7-8,11-12H2,1-4H3/t13-/m0/s1 |
InChI Key |
WCYWYRXOHMIJQR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)NS(=O)(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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